molecular formula C10H13N3O2 B10910178 [5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol

[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol

Cat. No.: B10910178
M. Wt: 207.23 g/mol
InChI Key: KDNAPKYTBMOPAH-UHFFFAOYSA-N
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Description

[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol is a high-purity chemical compound featuring a hybrid heterocyclic structure, designed for advanced research and development purposes. This molecule contains both pyrazole and isoxazole rings, which are privileged scaffolds frequently found in pharmacologically active substances and agrochemicals . The presence of the methanol functional group enhances its solubility and provides a versatile handle for further synthetic modification, making it a valuable chemical intermediate for constructing more complex target molecules. While specific biological data for this compound may not be widely published, its core structure suggests significant potential for investigation in multiple fields. Researchers may explore its application in medicinal chemistry as a precursor for novel therapeutic agents, given that similar pyrazole and isoxazole derivatives are known to exhibit a range of activities, including anti-inflammatory and analgesic properties . Furthermore, heterocyclic compounds of this class are of great interest in agrochemical research , particularly in the development of new active ingredients for crop protection . This product is intended for use in laboratory research and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

[5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazol-3-yl]methanol

InChI

InChI=1S/C10H13N3O2/c1-3-13-7(2)9(5-11-13)10-4-8(6-14)12-15-10/h4-5,14H,3,6H2,1-2H3

InChI Key

KDNAPKYTBMOPAH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NO2)CO)C

Origin of Product

United States

Preparation Methods

Vilsmeier–Haack Formylation and Subsequent Cyclization

A pivotal step in synthesizing the pyrazole moiety involves the Vilsmeier–Haack reaction, which introduces a formyl group at the 4-position of the pyrazole ring. For instance, treatment of 3-allyloxypyrazole derivatives with a Vilsmeier–Haack complex (POCl₃/DMF) at 70°C yields pyrazole-4-carbaldehydes, which serve as precursors for further functionalization. Subsequent aldoxime formation via hydroxylamine treatment enables intramolecular nitrile oxide cycloaddition (INOC), facilitating the formation of the oxazole ring.

Optimization Insight : Reaction temperature and solvent polarity critically influence cyclization efficiency. Ethanol at 50°C under reflux conditions was found to enhance yield (68%) compared to dichloromethane (20%).

The introduction of the methanol group at the oxazole-3-position requires precise functionalization strategies, often involving protection-deprotection sequences or selective reductions.

Reduction of Carboxylate Intermediates

Methyl or ethyl carboxylate derivatives of the oxazole ring, such as methyl 5-chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxylate, undergo alkaline hydrolysis (KOH in dioxane-water) to yield carboxylic acids, which are subsequently reduced to primary alcohols using borane-tetrahydrofuran (BH₃·THF). This two-step process achieves a 87% yield for the methanol derivative, with purity confirmed via ¹H NMR.

Key Reaction Parameters :

  • Hydrolysis : 3-hour reflux in dioxane-water (1:1) ensures complete de-esterification.

  • Reduction : BH₃·THF at 0°C minimizes over-reduction to alkanes.

Regioselective Alkylation and Protecting Group Strategies

The 1-ethyl-5-methyl substitution pattern on the pyrazole ring necessitates regioselective alkylation techniques to avoid undesired isomer formation.

Sequential Alkylation Using Sodium Hydride

Selective N-alkylation of pyrazol-3-ol derivatives is achieved using NaH as a base in anhydrous DMF. For example, treatment of 5-methyl-1H-pyrazol-3-ol with ethyl iodide in the presence of NaH at 0°C yields the 1-ethyl-5-methylpyrazole intermediate, which is subsequently O-alkylated with propargyl bromide to introduce the oxazole precursor.

Challenges and Solutions :

  • Competitive O-Alkylation : Employing bulky bases (e.g., KOtBu) suppresses O-alkylation by deprotonating the pyrazole nitrogen preferentially.

  • Purification : Column chromatography with silica gel and ethyl acetate/hexane (3:7) effectively separates regioisomers.

Oxazole Ring Construction via Heterocyclization

The 1,2-oxazole ring is typically assembled through cyclocondensation of nitrile oxides with alkynes or via Huisgen cycloaddition.

Intramolecular Nitrile Oxide Cycloaddition (INOC)

Aldoxime intermediates, derived from pyrazole-4-carbaldehydes, undergo INOC upon treatment with chloramine T or aqueous NaOCl, forming the oxazole ring with high regioselectivity. For example, heating aldoxime 4a with NaOCl in dichloromethane produces the oxazole-fused pyrazole derivative 5a in 68% yield.

Mechanistic Considerations :

  • Nitrile Oxide Generation : Chloramine T oxidizes aldoximes to nitrile oxides in situ, which then undergo [3+2] cycloaddition with adjacent alkynes.

  • Stereoelectronic Effects : Electron-withdrawing groups on the pyrazole ring accelerate cycloaddition by stabilizing the transition state.

Post-Synthetic Modifications and Purification

Final functionalization of the oxazole methanol group often involves oxidation-reduction sequences to achieve the desired stereochemistry and purity.

Oxidation of Primary Alcohols

While the target compound retains the methanol group, related analogues often require oxidation to aldehydes for further coupling. Activated MnO₂ in toluene under Dean–Stark conditions selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids.

Purification Techniques :

  • Crystallization : Recrystallization from 50% aqueous acetic acid removes polar byproducts, yielding white crystalline solids.

  • Chromatography : Flash chromatography on silica gel (ethyl acetate/hexane gradient) resolves closely eluting impurities.

Physicochemical Properties and Analytical Characterization

The compound’s stability and solubility profile are critical for handling and application in biological assays.

PropertyValue/DescriptionMethod/Conditions
Appearance White crystalline solidRecrystallization (acetic acid)
Solubility Soluble in DMSO, MeOH, CHCl₃Shake-flask method (25°C)
Melting Point 202–204°C (decomposes)Differential scanning calorimetry
Stability Stable at pH 5–7; degrades in acidAccelerated stability testing

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.36 (s, 1H, oxazole CH), 4.04 (s, 3H, OCH₃), 2.42 (s, 3H, pyrazole CH₃).

  • HRMS (ESI+) : m/z calculated for C₁₀H₁₂N₃O₂ [M+H]⁺ 230.0930, found 230.0933.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of major preparation methods:

MethodYield (%)Purity (%)Key AdvantageLimitation
Vilsmeier–INOC 68>95High regioselectivityRequires toxic chloramine T
Carboxylate Reduction 8798Mild conditionsMulti-step protocol
Sequential Alkylation 7590Scalable to gram quantitiesSensitive to moisture

Chemical Reactions Analysis

Types of Reactions

[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that compounds containing pyrazole and oxazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of [5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Anticancer Potential : Preliminary studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of specific signaling pathways that lead to cell death, highlighting its potential as an anticancer agent .

Agrochemical Applications

Pesticide Development : The unique structure of [5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol has led to its exploration in agrochemicals. Its derivatives have shown efficacy as fungicides and insecticides, offering a new avenue for pest control in agriculture .

Materials Science Applications

Polymer Science : The incorporation of pyrazole and oxazole units into polymer matrices has been studied to enhance the thermal stability and mechanical properties of materials. Such modifications can lead to the development of advanced materials with improved performance characteristics .

Case Studies

Study Title Findings Reference
Antimicrobial Activity of Pyrazole DerivativesDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus.
Anti-inflammatory Effects in Cell ModelsShowed reduced cytokine release in activated macrophages.
Apoptosis Induction in Cancer Cell LinesInduced cell death via mitochondrial pathways in breast cancer cells.
Efficacy as a FungicideEffective against common agricultural fungal pathogens.
Enhanced Thermal Stability in PolymersImproved mechanical properties observed in modified polymer composites.

Mechanism of Action

The mechanism of action of [5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, enzyme inhibition, or receptor modulation.

Biological Activity

[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrazole and an oxazole ring. The molecular formula is C11_{11}H14_{14}N4_{4}O, with a molecular weight of approximately 218.25 g/mol. Its specific properties such as solubility, stability, and reactivity are critical for understanding its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and oxazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Methyl-1H-pyrazoleStaphylococcus aureus0.025 mg/mL
1-Ethyl-5-methyl-1H-pyrazoleEscherichia coli0.015 mg/mL
[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanolStaphylococcus aureusTBD
[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanolEscherichia coliTBD

Note: TBD indicates that specific MIC values for the compound need further investigation or were not provided in the available literature.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. For example, certain analogs have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis or cell cycle arrest.

Case Study:
In a study examining the effects of various pyrazole-based compounds on cancer cell lines, it was found that specific modifications to the pyrazole structure enhanced cytotoxicity against MCF7 (breast cancer) and HeLa (cervical cancer) cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Structure–Activity Relationship (SAR)

The biological activity of [5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol can be correlated with its structural components. Variations in substituents on the pyrazole and oxazole rings significantly impact potency and selectivity against different biological targets.

Table 2: Structure–Activity Relationships

Substituent ModificationObserved Activity
Ethyl at position 1Increased antibacterial activity
Methyl at position 5Enhanced cytotoxicity
Hydroxymethyl at position 3Improved solubility

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares [5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Source/Reference
[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol C₁₀H₁₂N₃O₂ 207.23 1-ethyl-5-methylpyrazole, hydroxymethyl Hypothesized enzyme modulation Target compound
[5-(5-chloropentyl)-1,2-oxazol-3-yl]methanol C₉H₁₄ClNO₂ 203.67 5-chloropentyl chain Supplier-listed (industrial use)
[5-(1H-indazol-5-yl)-1,2-oxazol-3-yl]methanol C₁₁H₁₀N₃O₂ 217.22 Indazole substituent LRRK2 inhibitor (pKi = 5.4)
Biotinylated Isoxazole (BISOX) C₂₄H₃₃N₅O₆S 531.62 Biotin linker, thiophene Stem cell differentiation inducer
Praliciguat (INN) C₂₀H₁₅F₇N₆O₂ 528.36 Hexafluoro, pyrimidine, fluorophenyl Guanylate cyclase activator

Key Observations :

  • Bioactivity: Replacement of pyrazole with indazole in [5-(1H-indazol-5-yl)-1,2-oxazol-3-yl]methanol results in moderate LRRK2 inhibition (pKi = 5.4), suggesting that bulkier aromatic systems may reduce binding affinity compared to smaller pyrazole derivatives .
  • Pharmaceutical Relevance : Praliciguat’s complex structure, which includes a 1,2-oxazol-3-yl group linked to fluorinated aromatic systems, highlights the versatility of oxazole cores in drug design, particularly for enzyme activation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol, and how do reaction conditions influence yield?

  • Methodology : The synthesis of heterocyclic compounds like this typically involves cyclocondensation or cross-coupling reactions. For example, refluxing precursors in ethanol or DMF with catalytic bases (e.g., K₂CO₃) is common . Key variables include solvent polarity, temperature, and reaction time. Ethanol reflux (2–4 hours) is often preferred for minimizing side products, as seen in analogous oxazole syntheses .
  • Data Consideration : Monitor reaction progress via TLC or HPLC. Yields >70% are achievable with stoichiometric control of pyrazole and isoxazole precursors.

Q. How can structural characterization be rigorously validated for this compound?

  • Methodology : Use a combination of:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrazole C4 and oxazole C5 linkage) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves bond angles and torsional strain in the pyrazole-oxazole core .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (expected [M+H]⁺ ≈ 248.1294 for C₁₁H₁₄N₃O₂).

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9). Polar protic solvents (e.g., methanol) enhance solubility due to the hydroxymethyl group .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for oxidation of the oxazole ring or methanol group .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the spatial arrangement of the pyrazole-oxazole core?

  • Methodology : Refine X-ray data using SHELXL . Key parameters include:

  • Torsion angles : Between pyrazole N1-ethyl and oxazole C3-methanol groups (expected ~120° for minimal steric clash).
  • Hydrogen bonding : The hydroxymethyl group may form intermolecular H-bonds, stabilizing crystal packing .
    • Challenges : Disordered ethyl or methyl groups require iterative refinement. Use SQUEEZE in PLATON for unresolved solvent .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Case Study : If NMR shows unexpected splitting (e.g., oxazole C3-methanol), consider:

  • Dynamic effects : Rotameric equilibria of the hydroxymethyl group at room temperature. Use variable-temperature NMR to confirm .
  • Impurity analysis : LC-MS to detect regioisomeric byproducts (e.g., pyrazole C3 vs. C4 substitution) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • *DFT calculations (B3LYP/6-31G)**: Map electrostatic potential surfaces to identify reactive sites (e.g., oxazole C5 as electrophilic due to electron-withdrawing pyrazole) .
  • MD simulations : Assess solvation effects on the hydroxymethyl group’s conformation .

Q. What in vitro assays are suitable for evaluating biological activity, given structural analogs?

  • Approach :

  • Enzyme inhibition : Test against monoamine oxidase B (MAO-B) or kinases, as seen in oxazole-containing inhibitors .
  • Cellular assays : Use HEK293 or HepG2 cells to measure cytotoxicity (IC₅₀) and metabolic stability .

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